
(Z)-N1,N10-Diethyldec-5-enediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N1,N10-Diethyldec-5-enediamide is an organic compound characterized by its unique structure, which includes a double bond in the middle of a decane chain and two ethyl groups attached to the nitrogen atoms at both ends
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N1,N10-Diethyldec-5-enediamide typically involves the following steps:
Starting Materials: The synthesis begins with dec-5-ene-1,10-diamine and ethyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: (Z)-N1,N10-Diethyldec-5-enediamide can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: The double bond can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated amide.
Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of various substituted amides depending on the reagents used.
科学的研究の応用
Chemistry: (Z)-N1,N10-Diethyldec-5-enediamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where modulation of amide interactions is beneficial.
Industry: In the materials science field, this compound is used in the synthesis of advanced materials with specific properties, such as enhanced mechanical strength or thermal stability.
作用機序
The mechanism by which (Z)-N1,N10-Diethyldec-5-enediamide exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The presence of the double bond and ethyl groups allows for selective binding to certain biological targets, influencing various biochemical pathways.
類似化合物との比較
N1,N10-Diethyldecane-1,10-diamide: Lacks the double bond, resulting in different chemical reactivity.
(E)-N1,N10-Diethyldec-5-enediamide: The trans isomer of the compound, which may have different physical and chemical properties.
N1,N10-Dimethyldec-5-enediamide: Substitution of ethyl groups with methyl groups, affecting the compound’s steric and electronic properties.
Uniqueness: (Z)-N1,N10-Diethyldec-5-enediamide is unique due to its specific (Z)-configuration, which influences its reactivity and interaction with other molecules. The presence of the double bond and ethyl groups provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C14H26N2O2 |
|---|---|
分子量 |
254.37 g/mol |
IUPAC名 |
(Z)-N,N'-diethyldec-5-enediamide |
InChI |
InChI=1S/C14H26N2O2/c1-3-15-13(17)11-9-7-5-6-8-10-12-14(18)16-4-2/h5-6H,3-4,7-12H2,1-2H3,(H,15,17)(H,16,18)/b6-5- |
InChIキー |
DNLJRGQEFCXCEY-WAYWQWQTSA-N |
異性体SMILES |
CCNC(=O)CCC/C=C\CCCC(=O)NCC |
正規SMILES |
CCNC(=O)CCCC=CCCCC(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


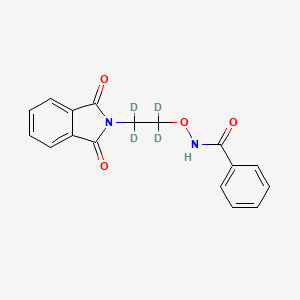
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)

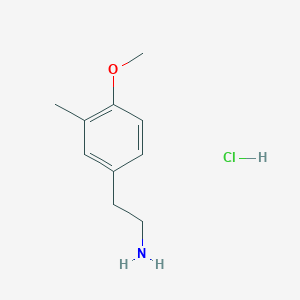
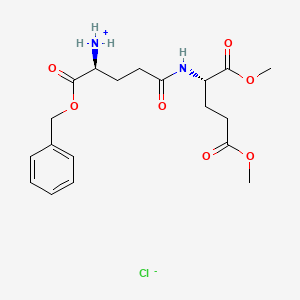
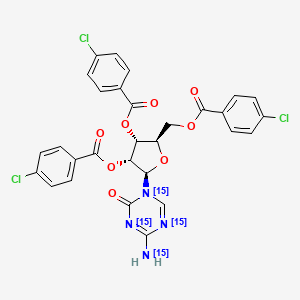
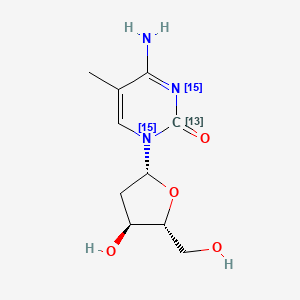
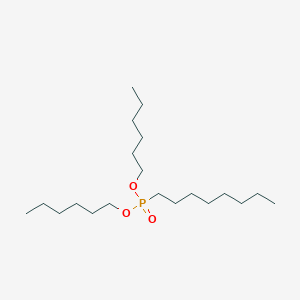
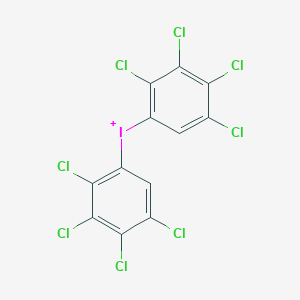

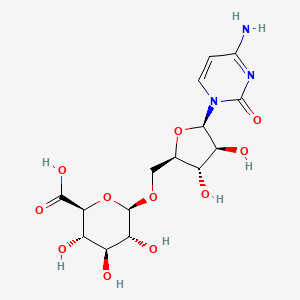

![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
